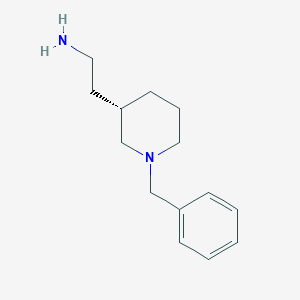
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidine.
Formation of Intermediate: The benzylamine is reacted with piperidine under specific conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction reactions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Benzylpiperidin-3-yl)ethanamine
- (S)-1-Benzylpiperidin-3-yl)methanamine
- (S)-1-Benzyl-piperidin-3-yl)-methyl-amine
Uniqueness
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-[(3S)-1-benzylpiperidin-3-yl]ethanamine |
InChI |
InChI=1S/C14H22N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2/t14-/m0/s1 |
InChI Key |
XCLVAOPYVNRSPN-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)CCN |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


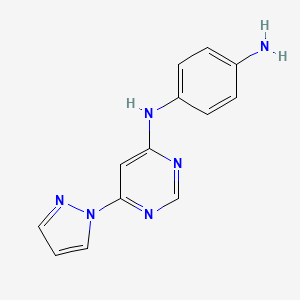
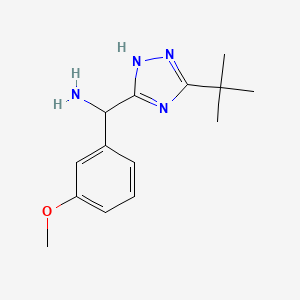
![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)

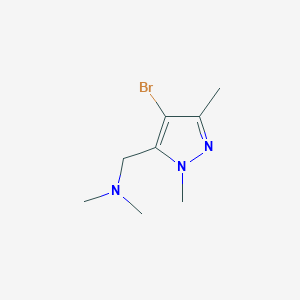
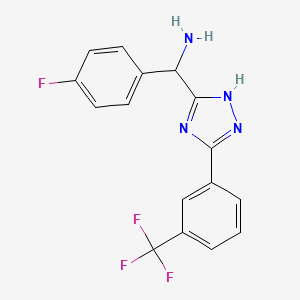

![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)


![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)
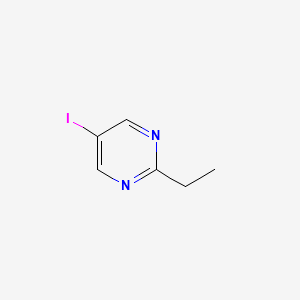
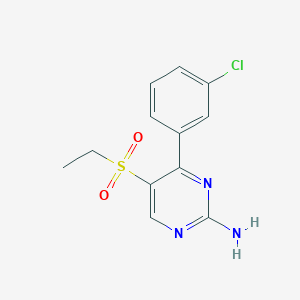
![3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
